molecular formula C17H14Cl3N5S B4848027 N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

Cat. No. B4848027
M. Wt: 426.7 g/mol
InChI Key: YEXQNXPMZDORDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with the synthesis of ergosterol, a component of fungal cell membranes. It is also believed to inhibit the activity of certain enzymes involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant damage to normal cells. However, it has been found to cause some adverse effects, such as liver and kidney damage, at high doses.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it has some limitations, such as its limited solubility in water and its potential to cause adverse effects at high doses.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield of the compound. Another direction is the investigation of its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to better understand its mechanism of action and potential adverse effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various applications in scientific research. Its antifungal, antibacterial, and antiviral activities, as well as its potential use in cancer therapy, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential adverse effects.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has been extensively studied for its potential applications in various fields. It has been found to possess antifungal, antibacterial, and antiviral activities. It has also been investigated for its potential use in cancer therapy.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5S/c18-13-4-1-11(2-5-13)8-21-17(26)23-16-22-10-25(24-16)9-12-3-6-14(19)15(20)7-12/h1-7,10H,8-9H2,(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXQNXPMZDORDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
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N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
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N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
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N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
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N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea

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